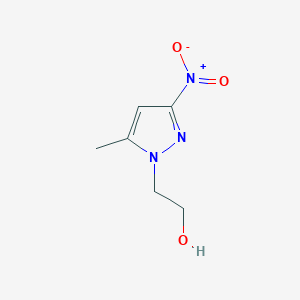
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethanol
Overview
Description
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethanol is a heterocyclic compound that features a pyrazole ring substituted with a methyl group at the 5-position and a nitro group at the 3-position The ethanol moiety is attached to the nitrogen atom at the 1-position of the pyrazole ring
Mechanism of Action
Target of Action
It’s worth noting that compounds with a pyrazole core have been reported to exhibit a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Pyrazole derivatives are known to interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
It’s known that pyrazole derivatives can influence a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, suggesting they can have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in the NAD+ salvage pathway . This interaction can modulate the enzyme’s activity, impacting cellular metabolism and energy production. Additionally, this compound may interact with other biomolecules, such as transporters and binding proteins, affecting their function and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with NAMPT can alter NAD+ levels, affecting cellular energy balance and metabolic flux . This compound may also impact cell signaling pathways by modulating the activity of key enzymes and proteins involved in signal transduction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function and behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, its interaction with NAMPT involves binding to the enzyme’s active site, modulating its catalytic activity . This binding can lead to enzyme inhibition or activation, depending on the context and concentration of the compound. Additionally, this compound may influence gene expression by interacting with DNA or RNA, affecting transcription and translation processes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are essential for understanding its stability and long-term impact on cellular function. Studies have shown that this compound exhibits good thermal stability, with decomposition temperatures ranging from 215°C to 340°C . Over time, this compound may undergo degradation, leading to changes in its biochemical properties and effects on cells. Long-term exposure to this compound in in vitro or in vivo studies can reveal its potential for sustained impact on cellular processes and overall stability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage-dependent effects of this compound is crucial for determining its therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its interaction with NAMPT, for example, influences the NAD+ salvage pathway, impacting cellular energy production and redox balance . Additionally, this compound may affect other metabolic pathways by modulating the activity of key enzymes and transporters, leading to changes in metabolite levels and overall metabolic function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its localization and accumulation. This compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes and within different cellular compartments . Its distribution within tissues can influence its overall efficacy and potential side effects, making it essential to study its transport mechanisms and localization patterns.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential interactions with other biomolecules within the cell. For example, its localization to the nucleus may indicate a role in gene regulation, while its presence in the mitochondria could suggest involvement in energy metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethanol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via cyclocondensation of hydrazine with a suitable β-diketone or β-ketoester. For instance, the reaction of 3-methyl-2,4-pentanedione with hydrazine hydrate can yield 5-methylpyrazole.
Nitration: The methylpyrazole can then be nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Alkylation: The nitrated pyrazole is then subjected to alkylation with ethylene oxide or a similar reagent to introduce the ethanol moiety at the 1-position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for nitration and alkylation steps, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The hydroxyl group of the ethanol moiety can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetaldehyde or 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid.
Reduction: 2-(5-methyl-3-amino-1H-pyrazol-1-yl)ethanol.
Substitution: 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl ethers or esters.
Scientific Research Applications
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethanol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, or anticancer properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of agrochemicals or dyes.
Comparison with Similar Compounds
Similar Compounds
5-methyl-1H-pyrazole: Lacks the nitro and ethanol substituents, making it less versatile in chemical reactions.
3-nitro-1H-pyrazole:
2-(3-nitro-1H-pyrazol-1-yl)ethanol: Lacks the methyl group, which can influence its chemical properties and biological activity.
Uniqueness
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethanol is unique due to the presence of both the nitro and ethanol groups, which provide a combination of reactivity and solubility properties. The methyl group at the 5-position further enhances its stability and potential for functionalization.
Properties
IUPAC Name |
2-(5-methyl-3-nitropyrazol-1-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3/c1-5-4-6(9(11)12)7-8(5)2-3-10/h4,10H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOZXZKTONHBQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCO)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



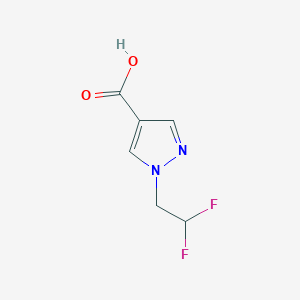
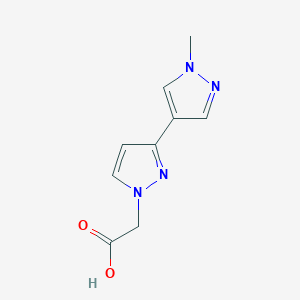

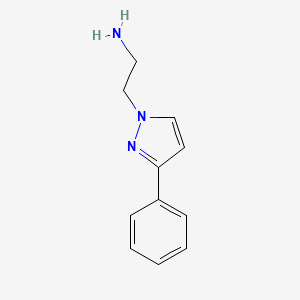
![3-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B3070895.png)
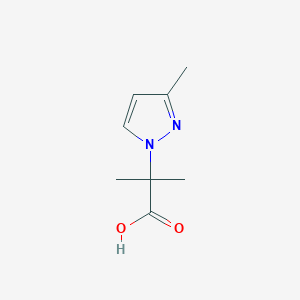
![2-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B3070902.png)
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B3070917.png)
![4-Chloro-1-[(4-isopropylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070931.png)
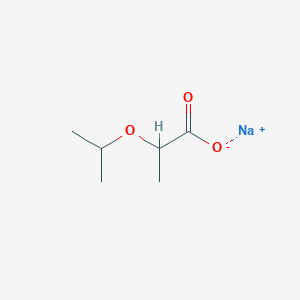
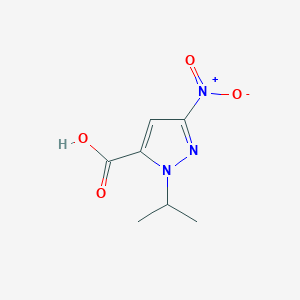
![1-[(3-Nitro-1H-pyrazol-1-YL)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070952.png)

